molecular formula C19H22N6O2 B14105401 7-benzyl-3,9-dimethyl-1-(propan-2-yl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

7-benzyl-3,9-dimethyl-1-(propan-2-yl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

Cat. No.: B14105401
M. Wt: 366.4 g/mol
InChI Key: FCGUYMTZCQGQGH-UHFFFAOYSA-N
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Description

7-benzyl-3,9-dimethyl-1-(propan-2-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione is a complex organic compound belonging to the class of triazino-purine derivatives. This compound is characterized by its unique triazino-purine core structure, which is further substituted with benzyl, methyl, and isopropyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-3,9-dimethyl-1-(propan-2-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives and various alkylating agents. The key steps in the synthesis may include:

    Alkylation: Introduction of benzyl and isopropyl groups through alkylation reactions using appropriate alkyl halides.

    Cyclization: Formation of the triazino ring through cyclization reactions involving suitable reagents and catalysts.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and advanced purification techniques. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-benzyl-3,9-dimethyl-1-(propan-2-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or bromine for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-benzyl-3,9-dimethyl-1-(propan-2-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-benzyl-3,9-dimethyl-1-(propan-2-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-benzyl-3,9-dimethyl-1-(propan-2-yl)-1H-purine-6,8-dione
  • 7-benzyl-3,9-dimethyl-1-(propan-2-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione

Uniqueness

The uniqueness of 7-benzyl-3,9-dimethyl-1-(propan-2-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione lies in its specific substitution pattern and the presence of the triazino-purine core. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H22N6O2

Molecular Weight

366.4 g/mol

IUPAC Name

7-benzyl-3,9-dimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

InChI

InChI=1S/C19H22N6O2/c1-12(2)25-18-20-16-15(23(18)10-13(3)21-25)17(26)24(19(27)22(16)4)11-14-8-6-5-7-9-14/h5-9,12H,10-11H2,1-4H3

InChI Key

FCGUYMTZCQGQGH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4)C(C)C

Origin of Product

United States

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